molecular formula C17H21N3O3S B2699034 (E)-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-phenylethenesulfonamide CAS No. 1198068-24-4

(E)-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-phenylethenesulfonamide

Cat. No. B2699034
CAS RN: 1198068-24-4
M. Wt: 347.43
InChI Key: HAIKHJXXDKKXRT-UHFFFAOYSA-N
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Description

The compound “(E)-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-phenylethenesulfonamide” is a complex organic molecule that contains several functional groups. These include a 1,2,4-oxadiazole ring, a phenyl group, a cyclohexyl group, and a sulfonamide group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 1,2,4-oxadiazole ring could be formed through a cyclization reaction involving a nitrile and a hydrazide . The phenyl and cyclohexyl groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the double bond in the ethene group (indicated by the “(E)” in the name) would mean that the molecule has some degree of planarity .


Chemical Reactions Analysis

The types of chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. For example, the oxadiazole ring is known to participate in various reactions, including nucleophilic substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could make the compound more polar and therefore more soluble in water .

Scientific Research Applications

Antimicrobial and Anti-HIV Activity

Research indicates that benzenesulfonamides bearing a disubstituted-1,3,4-oxadiazole moiety exhibit significant antimicrobial and anti-HIV activities. The structure-activity relationship (SAR) of these compounds highlights their potential in designing new therapeutic agents targeting infectious diseases (Iqbal et al., 2006).

Anti-inflammatory, Analgesic, Antioxidant, and Anticancer Activities

Novel celecoxib derivatives have been synthesized, showcasing a broad spectrum of pharmacological activities including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These findings suggest the potential of these derivatives in developing new therapeutic agents for various conditions (Küçükgüzel et al., 2013).

Photodynamic Therapy Applications

The synthesis and characterization of new benzenesulfonamide derivatives substituted with zinc phthalocyanine, exhibiting high singlet oxygen quantum yields, indicate their promise as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds' photophysical and photochemical properties suggest their utility in medical applications (Pişkin et al., 2020).

Antiepileptic Activity

The exploration of limonene and citral-based 2,5-disubstituted-1,3,4-oxadiazoles in antiepileptic activity research has provided insights into the structural prerequisites for anticonvulsant activity. These studies underline the importance of the four binding sites pharmacophore model for anticonvulsant efficacy, offering a basis for future drug development in epilepsy treatment (Rajak et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing oxadiazole rings can sometimes be explosive, so appropriate safety precautions would need to be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as medicine or materials science. This could involve conducting further studies to better understand its properties and reactivity .

properties

IUPAC Name

(E)-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-14-18-16(19-23-14)17(11-6-3-7-12-17)20-24(21,22)13-10-15-8-4-2-5-9-15/h2,4-5,8-10,13,20H,3,6-7,11-12H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIKHJXXDKKXRT-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2(CCCCC2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NO1)C2(CCCCC2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-phenylethene-1-sulfonamide

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